2-[(E)-2-(furan-2-yl)ethenyl]furan

Organic Field-Effect Transistors Hole Mobility Diketopyrrolopyrrole Copolymers

Researchers seeking p-type polymer semiconductors for OFETs often face limited sustainable options with adequate hole mobility. This trans-1,2-di(furan-2-yl)ethene monomer provides a direct solution with a documented renewable synthesis from furfural. Key differentiators: • Achieves 0.45 cm²·V⁻¹·s⁻¹ hole mobility in furan-flanked DPP copolymers, a 1.88× improvement over mixed furan-thiophene systems. • Delivers a 20-fold lower reorganization energy for exciton transfer vs. thiophene analogs, enhancing luminescence quantum efficiency. • Procured with chemical provenance for carbon-footprint reduction claims, supporting EU Green Deal and ESG mandates.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 1439-19-6
Cat. No. B073928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-(furan-2-yl)ethenyl]furan
CAS1439-19-6
Synonyms2,2'-[(E)-1,2-Ethenediyl]difuran
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC2=CC=CO2
InChIInChI=1S/C10H8O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+
InChIKeyAMVKSLDIFMJFIG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(E)-2-(Furan-2-yl)ethenyl]furan: Renewable Building Block for Organic Electronics


2-[(E)-2-(Furan-2-yl)ethenyl]furan (CAS 1439-19-6), also systematically named (E)-1,2-di(furan-2-yl)ethene, is a trans-configured, conjugated diheteroaryl ethylene (C₁₀H₈O₂, MW 160.17 g·mol⁻¹) [1]. It functions as an electron-donating π-linker building block in donor–acceptor (D–A) conjugated copolymers for solution-processable organic field-effect transistors (OFETs) [2]. Unlike thiophene-based analogs, its furan rings impart lower aromaticity, greater electronegativity, and a more quinoidal character that enhances π-electron delocalization [3]. The compound is accessible via a one-pot cathodic conversion from biomass-derived furfural, positioning it as a sustainable alternative to petrochemical thiophene monomers [4].

Solution-processable donor–acceptor polymer synthesis
Furan-based π-linker with enhanced quinoidal character
Renewable biomass-derived furfural pathway

Why Thiophene Analogs Cannot Replace Furan-Based Building Blocks


Replacing the furan rings in (E)-1,2-di(furan-2-yl)ethene with thiophene rings—yielding (E)-1,2-di(thiophen-2-yl)ethene—is not a performance-neutral substitution. Furan possesses lower aromaticity and a more electronegative oxygen heteroatom (3.44 vs. 2.58 for sulfur on the Pauling scale), which promotes greater quinoidal character, shorter π–π stacking distances, and stronger intermolecular electronic coupling in the solid state [1]. Critically, the heteroatom identity dictates the charge-transport polarity of the resulting material: in a phthalimide-based molecular semiconductor, replacing thiophene with furan resulted in a complete loss of electron mobility—from 0.21 cm²·V⁻¹·s⁻¹ (ambipolar) to 0.0 cm²·V⁻¹·s⁻¹ (p-type only)—demonstrating that furan-based building blocks impart fundamentally different frontier orbital energetics and carrier selectivity compared to their thiophene counterparts [2]. Consequently, users cannot interchangeably procure thiophene analogs and expect equivalent or even similar device performance; the choice of heterocycle directly determines charge-transport magnitude, polarity, and thin-film morphology.

Furan-based linker
Higher oxygen electronegativity promotes quinoidal character and shorter π-stacking
Thiophene analog
Lower electronegativity, more aromatic; may not replicate solid-state packing
Charge-transport polarity
Furan can suppress electron transport, leading to predominantly p-type behavior
Thiophene analog
Ambipolar transport reported in thiophene systems; may not transfer to furan

Quantitative Comparator Evidence: Hole Mobility, π-Stacking, and Reorganization Energy


Higher OFET Hole Mobility with Furan-Flanked DPP Copolymers

In a direct head-to-head comparison, the alternating copolymer P(FDPP-FVF)—incorporating (E)-1,2-di(furan-2-yl)ethene as the electron-donating linker with furan-flanked diketopyrrolopyrrole (DPP)—delivered a highest hole mobility of 0.45 cm²·V⁻¹·s⁻¹, versus only 0.24 cm²·V⁻¹·s⁻¹ for the analogous copolymer P(ThDPP-FVF) in which the DPP unit is thiophene-flanked [1]. Both polymers share the identical (E)-1,2-di(furan-2-yl)ethene linker; the sole structural variable is the heterocycle flanking the DPP core. The 1.88-fold mobility advantage demonstrates that the furan–furan combination provides superior hole-transport efficiency relative to the furan–thiophene hybrid architecture.

Hole mobility (OFET)
Head-to-head
Furan-flanked DPP: 0.45 cm²·V⁻¹·s⁻¹
Thiophene-flanked DPP: 0.24 cm²·V⁻¹·s⁻¹
1.88× higher hole mobility
Supports furan-flanked DPP for higher p-type mobility
BGBC devices, spin-cast, thermally annealed
Organic Field-Effect Transistors Hole Mobility Diketopyrrolopyrrole Copolymers

Ultra-Close π-Stacking Distance in Furan-Based DPP Copolymer Films

Grazing-incidence X-ray diffraction (GI-XRD) analysis revealed that thermally annealed P(FDPP-FVF) films—containing (E)-1,2-di(furan-2-yl)ethene—exhibit higher crystallinity and a notably compact π-stacking distance of 3.47 Å [1]. This value is substantially smaller than the 3.7–3.9 Å π-stacking distances typically reported for thiophene-flanked DPP-based conjugated polymers with comparable alkyl side chains [2]. The shorter inter-chain spacing, attributed to the smaller covalent radius and higher electronegativity of furan's oxygen heteroatom, facilitates more efficient intermolecular charge hopping and is correlated with the superior hole mobility observed in P(FDPP-FVF).

π-Stacking distance
Cross-study
3.47 Å
Compact packing enables efficient intermolecular charge hopping
Thiophene-flanked DPP polymers typically 3.7–3.9 Å
π-Stacking Distance Thin-Film Crystallinity GI-XRD

Lower Reorganization Energy for Exciton Transfer in Furan Co-Oligomers

A combined experimental and computational study on alternating furan/phenylene and thiophene/phenylene co-oligomers demonstrated that replacing thiophene with furan lowers the reorganization energy for exciton transfer by approximately 20-fold [1]. Furthermore, the furan/phenylene co-oligomer exhibits almost twice the torsional rigidity of its thiophene analog, resulting in reduced non-radiative energy loss and higher photoluminescence efficiency. While this comparison is on co-oligomers rather than the (E)-1,2-di(furan-2-yl)ethene monomer itself, the origin of the effect—the lower aromaticity and greater quinoidal character of furan—is a fundamental property of the furan heterocycle that directly translates to any conjugated system incorporating furan rings.

Reorganization energy
Cross-study
~20× reduction
Lower energy loss during exciton transfer, higher PL efficiency
Furan/phenylene co-oligomer study; DFT + UV-vis
Reorganization Energy Exciton Transfer Torsional Rigidity

Renewable Biomass-Derived Synthesis from Furfural

(E)-1,2-Di(furan-2-yl)ethene can be synthesized via a one-pot cathodic conversion of furfural—a commodity platform chemical derived from agricultural lignocellulosic waste (corn cobs, oat husks, bagasse)—through intermediate hydrofuroin formation followed by deoxygenation [1]. Furfural is produced at over 300,000 tonnes per year globally from renewable biomass, offering a carbon-neutral feedstock stream [2]. In contrast, the closest thiophene analog, (E)-1,2-di(thiophen-2-yl)ethene, relies on thiophene precursors derived from fossil-fuel-based benzene or butane streams via high-temperature sulfur insertion chemistry. This renewable versus petrochemical divergence provides a quantifiable sustainability advantage: the furan-based monomer carries a substantially lower cradle-to-gate carbon footprint and aligns with green chemistry procurement mandates.

Synthesis pathway
Class-level
Furfural → hydrofuroin → 1,2-difurylethene (one-pot cathodic)
Renewable carbon source supports green chemistry procurement
Furfural from agricultural waste; >300,000 t/yr capacity
Renewable Feedstock Biomass-Derived Monomer Furfural Electrochemical Conversion

Higher Hole Mobility in Furan-Flanked DPP-Dithienothiophene Copolymers

In an independent comparative study, donor–acceptor copolymers PDPPF-DTT (furan-flanked DPP) and PDPPT-DTT (thiophene-flanked DPP)—both incorporating dithieno[3,2-b:2′,3′-d]thiophene as the comonomer—were evaluated in bottom gate top contact (BGTC) OFETs [1]. After annealing at 200 °C, PDPPF-DTT achieved a hole mobility of 0.20 cm²·V⁻¹·s⁻¹, compared to 0.18 cm²·V⁻¹·s⁻¹ for PDPPT-DTT, representing an 11% improvement. Notably, the thiophene-flanked polymer exhibited broader and 26–30 nm red-shifted absorption spectra relative to the furan-flanked analog, indicating greater resonance energy in the thiophene system, yet this did not translate to higher carrier mobility—underscoring that optical absorption alone is an unreliable predictor of charge-transport performance when selecting between furan and thiophene building blocks.

Hole mobility (BGTC)
Cross-study
Furan-flanked DPP-DTT: 0.20 cm²·V⁻¹·s⁻¹
Thiophene-flanked DPP-DTT: 0.18 cm²·V⁻¹·s⁻¹
11% higher mobility
Consistent furan advantage across comonomer systems
BGTC OFET, 200 °C anneal, ambient stability
DPP-Dithienothiophene Copolymer Bottom Gate Top Contact OFET Furan vs. Thiophene Flanking

Key Application Scenarios for Organic Electronics Procurement


High-Performance p-Type Organic Field-Effect Transistors (OFETs)

When designing solution-processable p-type polymer semiconductors for OFET backplanes, flexible displays, or sensor arrays, (E)-1,2-di(furan-2-yl)ethene serves as the optimal electron-donating π-linker. Its incorporation into furan-flanked DPP copolymers (P(FDPP-FVF)) yields hole mobilities of 0.45 cm²·V⁻¹·s⁻¹—a 1.88× improvement over the mixed furan-ethene/thiophene-DPP architecture [1]. The ultra-close π-stacking distance of 3.47 Å further ensures efficient intermolecular charge percolation. Procurement of this monomer is recommended for R&D programs targeting p-type mobility benchmarks exceeding 0.4 cm²·V⁻¹·s⁻¹ in bottom-gate transistor configurations.

Sustainable and Bio-Based Organic Electronics

For organizations with formal sustainability procurement mandates (e.g., EU Green Deal compliance, corporate ESG targets), (E)-1,2-di(furan-2-yl)ethene offers a fully documented renewable synthesis pathway from furfural—a lignocellulosic biomass derivative produced at industrial scale [1]. Unlike thiophene-based alternatives that depend on fossil feedstocks, this monomer enables carbon-footprint reduction claims backed by verifiable chemical provenance. The one-pot electrochemical conversion from furfural to 1,2-difurylethene further reduces processing steps and solvent waste compared to multi-step petrochemical routes.

High-Photoluminescence OLEDs and Luminescent Sensors

The fundamental property of furan heterocycles—lower aromaticity and greater quinoidal character—translates to approximately 20-fold lower reorganization energy for exciton transfer compared to thiophene analogs [1]. This property, demonstrated in furan/phenylene co-oligomers, directly benefits any conjugated system incorporating furan rings, including those built from (E)-1,2-di(furan-2-yl)ethene. When procuring monomers for emissive organic semiconductor applications (OLED emitters, fluorescent sensors, bioimaging probes), selecting the furan-based ethenylene building block over its thiophene counterpart is expected to minimize non-radiative exciton decay and enhance luminescence quantum efficiency.

Ambient-Stable p-Type OFETs with Long-Term Performance Retention

Furan-flanked DPP polymers incorporating dithienothiophene comonomers (PDPPF-DTT) not only deliver an 11% hole mobility advantage over their thiophene-flanked counterparts (0.20 vs. 0.18 cm²·V⁻¹·s⁻¹) but also retain 90% of initial performance after 1000 hours of ambient storage (~25 °C, ~50% relative humidity) in BGTC OFET devices [1]. This combination of mobility enhancement and operational stability under uncontrolled atmosphere makes furan-based DPP polymers a compelling procurement choice for printed and flexible electronics intended for real-world deployment without hermetic encapsulation.

Application
Selection Property
Validation Focus
p-Type OFET mobility research
Furan-flanked DPP copolymer architecture
Hole mobility benchmarking vs. thiophene-flanked analogs
Renewable monomer sourcing
Biomass-derived electrochemical synthesis
Feedstock sustainability and carbon-footprint documentation
Emissive organic semiconductor research
Low exciton reorganization energy
Photoluminescence quantum efficiency relative to thiophene analogs
Ambient-stable OFET development
Performance retention under ambient storage
Long-term mobility stability without encapsulation
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